4-Bromo-2-(trimethylsilyl)benzothiophene
Description
4-Bromo-2-(trimethylsilyl)benzothiophene is a heterocyclic aromatic compound featuring a benzothiophene core (a benzene ring fused to a thiophene ring) substituted at the 4-position with a bromine atom and at the 2-position with a trimethylsilyl (TMS) group. The bromine atom acts as a halogen substituent, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the TMS group provides steric bulk and electronic modulation, enhancing solubility in non-polar solvents. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functionalization, which allows precise structural diversification .
Properties
Molecular Formula |
C11H13BrSSi |
|---|---|
Molecular Weight |
285.28 g/mol |
IUPAC Name |
(4-bromo-1-benzothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C11H13BrSSi/c1-14(2,3)11-7-8-9(12)5-4-6-10(8)13-11/h4-7H,1-3H3 |
InChI Key |
HQMDBGODFMLDQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(S1)C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-bromo-2-(trimethylsilyl)benzothiophene, highlighting differences in substituents, reactivity, and applications:
Key Comparisons
Reactivity in Cross-Coupling Reactions
- The bromine atom in This compound facilitates palladium-catalyzed cross-coupling, similar to 4-bromo-2-(trifluoromethoxy)benzaldehyde . However, the TMS group in the former may sterically hinder coupling compared to smaller substituents like CF₃O.
- In contrast, 5-bromo-2-(4-chlorophenyl)benzo[b]thiophene undergoes selective coupling at the bromine site, while the 4-chlorophenyl group remains inert .
Electronic and Steric Effects
- The TMS group in This compound increases lipophilicity and electron density at the 2-position, contrasting with electron-withdrawing groups like CF₃O in related benzaldehyde derivatives .
- Thiazole analogs (e.g., 4-bromo-2-(trimethylsilyl)thiazole) exhibit higher aromaticity and planarity than benzothiophene derivatives, affecting their optical properties in materials science .
Applications this compound is tailored for synthesizing advanced materials, whereas its thiazole counterpart is used in fluorescent dyes and biomolecule modification .
Research Findings and Data Tables
Thermal Stability Comparison
| Compound | Melting Point (°C) | Decomposition Temperature (°C) |
|---|---|---|
| This compound | Not reported | >200 (estimated) |
| 4-Bromo-2-(trifluoromethoxy)benzaldehyde | 94–96 | 220 |
| 4-Bromo-2-(trimethylsilyl)thiazole | Not reported | 180–200 |
Note: Decomposition data inferred from analogous silyl and brominated compounds .
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